Lipophilicity Differentiation vs. 4-Methyl-4-piperidinol: Computed XLogP3 and Predicted LogP Comparison for Brain-Penetrant Design
Lipophilicity is a primary driver of passive membrane permeability, CNS penetration, and non-specific protein binding. 4-Allyl-1-methyl-4-piperidinol exhibits a computed XLogP3 of 1.1 [1], placing it 0.65 log units higher than the experimentally measured LogP of 0.45 for 4-methyl-4-piperidinol . On a logarithmic scale, this corresponds to an approximately 4.5-fold increase in predicted octanol-water partition coefficient. Both compounds fall within the CNS-accessible LogP range (1–4); however, the higher lipophilicity of the allyl derivative may enhance passive brain penetration while potentially increasing metabolic liability. For medicinal chemistry programmes targeting CNS receptors with 4-piperidinol scaffolds (e.g., H₃ antagonists [2]), this 0.65-log-unit increment can be decisive for achieving target brain-to-plasma ratios without resorting to additional lipophilic substitution elsewhere on the molecule.
| Evidence Dimension | Computed/Experimental LogP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 4-Methyl-4-piperidinol: LogP = 0.44960 |
| Quantified Difference | ΔLogP ≈ +0.65 (approximately 4.5-fold higher predicted partition coefficient) |
| Conditions | Target compound: PubChem-computed XLogP3; Comparator: experimentally measured LogP at 25 °C |
Why This Matters
A 0.65 log-unit lipophilicity difference between close analogs can translate into a 2- to 5-fold change in brain-to-plasma ratio, making this parameter a practical selection filter in CNS drug discovery procurement.
- [1] PubChem. 4-Allyl-1-methyl-4-piperidinol – Computed Properties (XLogP3 = 1.1). CID 1506157. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1506157 View Source
- [2] Anderson, J. T. et al. Bioorg. Med. Chem. Lett. 2010, 20, 6246–6249. Investigation of 4-piperidinols as novel H₃ antagonists. DOI: 10.1016/j.bmcl.2010.08.099. View Source
